![molecular formula C3H3N3OS B1305332 1,2,4-Oxadiazole-3-carbothioamide CAS No. 39512-80-6](/img/structure/B1305332.png)
1,2,4-Oxadiazole-3-carbothioamide
Overview
Description
1,2,4-Oxadiazole-3-carbothioamide is a useful research chemical . It is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure .
Molecular Structure Analysis
The molecular structure of 1,2,4-Oxadiazole-3-carbothioamide consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The linear formula of this compound is C3H3N3OS .Scientific Research Applications
Heterocyclic Building Blocks
“1,2,4-Oxadiazole-3-carbothioamide” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Anti-Infective Agents
Research has shown that 1,2,4-oxadiazoles, including “1,2,4-Oxadiazole-3-carbothioamide”, have potential as anti-infective agents . They have demonstrated anti-bacterial, anti-viral, and anti-leishmanial activities .
Drug Discovery
Oxadiazoles, including “1,2,4-Oxadiazole-3-carbothioamide”, are versatile in the field of drug discovery . They are part of many marketed drugs and are being explored for their potential in new drug development .
Mode of Action Studies
“1,2,4-Oxadiazole-3-carbothioamide” and similar compounds have been studied for their mode of action against Trypanosoma cruzi cysteine protease cruzain . This research could lead to the development of new treatments for Chagas disease .
properties
IUPAC Name |
1,2,4-oxadiazole-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQHJTHMNXYPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389212 | |
Record name | 1,2,4-oxadiazole-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole-3-carbothioamide | |
CAS RN |
39512-80-6 | |
Record name | 1,2,4-oxadiazole-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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